Benzenethiol, 2,2'-oxybis-
Description
"Benzenethiol, 2,2'-oxybis-" is an aromatic thiol ether characterized by two benzene rings linked via an oxygen atom at the 2,2' positions, each bearing a sulfhydryl (-SH) group. The absence of direct data on its CAS number, molecular weight, or synthesis methods in the evidence necessitates reliance on comparisons with structurally related compounds .
Properties
CAS No. |
128950-58-3 |
|---|---|
Molecular Formula |
C12H10OS2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-(2-sulfanylphenoxy)benzenethiol |
InChI |
InChI=1S/C12H10OS2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,14-15H |
InChI Key |
VMYCFUDPBPWPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2S)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethers vs. Thiols
- 2,2'-Dinaphthyl Ether (CAS 613-80-9): Structure: Two naphthalene rings connected by an oxygen atom at the 2,2' positions. Molecular Formula: C₂₀H₁₄O; Molecular Weight: 270.32 g/mol. Properties: Higher hydrophobicity due to aromatic naphthalene rings compared to benzenethiol derivatives. Applications include organic synthesis intermediates .
- 2,2'-Oxybis(nitrobenzene) (CAS 2217-65-4): Structure: Two nitro-substituted benzene rings linked by an oxygen atom. Molecular Formula: C₁₂H₈N₂O₅; Molecular Weight: 260.21 g/mol. Used in explosives and dyes . Contrast: Nitro groups introduce explosive hazards absent in thiols, while thiols may exhibit higher volatility due to weaker hydrogen bonding.
Esters and Glycol Derivatives
- Diethylene Glycol Dibenzoate (CAS 120-55-8) :
- Structure : Two benzoate esters attached to a diethylene glycol backbone.
- Molecular Formula : C₁₈H₁₈O₅; Molecular Weight : 314.33 g/mol.
- Applications : Plasticizer in polymers, offering flexibility and UV stability. Lower toxicity compared to phthalates .
- Comparison : Ester groups enhance hydrolytic stability, whereas thiols may degrade under oxidative conditions.
Physicochemical Properties
Notes:
Toxicological and Environmental Considerations
- Ethers (e.g., 2,2'-Dinaphthyl Ether) : Generally low acute toxicity but may bioaccumulate due to hydrophobicity .
- Nitro Compounds (e.g., 2,2'-Oxybis(nitrobenzene)) : Associated with mutagenicity and environmental persistence .
- Thiols : Expected to exhibit higher acute toxicity (e.g., respiratory irritation) and lower environmental persistence due to oxidation to disulfides.
Q & A
Q. Experimental models :
- In vitro RBC assays : Measure methemoglobin formation and oxidative flux via spectrophotometry.
- Cell culture systems : HepG2 or primary hepatocytes to assess hepatic metabolism and ROS-mediated cytotoxicity.
- Caenorhabditis elegans : For in vivo oxidative stress markers (e.g., SOD/CAT enzyme activity) .
Advanced: What experimental designs are suitable for evaluating the compound’s role in surface-enhanced Raman spectroscopy (SERS) applications?
Answer:
Benzenethiol’s high refractive index (n=1.588) makes it ideal for plasmonic resonance tuning in SERS. Key considerations include:
- Substrate preparation : Use Au/Ag nanohole arrays (diameter ~200 nm) to enhance electromagnetic fields.
- Thickness control : Deposit a 5-nm benzenethiol layer via vapor-phase adsorption to avoid signal attenuation .
- Finite-Difference Time-Domain (FDTD) simulations : Model plasmon-cavity coupling to predict resonance shifts (e.g., red-shift upon benzenethiol coating) .
Validate results with experimental transmission spectra (0-th order) and SERS signal intensity mapping.
Advanced: How can researchers reconcile discrepancies in reported toxicity values (e.g., oral RfD vs. inhalation thresholds) for Benzenethiol, 2,2'-oxybis- across different studies?
Answer:
Discrepancies arise from variations in:
- Exposure routes : Oral studies derive a provisional Reference Dose (RfD) of 0.03 mg/kg/day based on hepatic effects in rodents, while inhalation thresholds (Reference Concentration, RfC) rely on respiratory irritation data .
- Metabolic differences : Hepatic first-pass metabolism reduces systemic bioavailability in oral vs. inhalation exposure.
- Study duration : Chronic vs. subchronic designs yield divergent NOAELs.
Q. Methodological reconciliation :
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate across routes.
- Conduct cross-species comparative studies using in vitro metabolomics (e.g., human vs. rat liver microsomes) .
Advanced: What are the critical considerations for designing ecotoxicological studies on Benzenethiol, 2,2'-oxybis- in aquatic environments?
Answer:
- Solubility and partitioning : The compound’s low water solubility (0.1 g/L at 25°C) necessitates the use of carriers (e.g., acetone) in aqueous testing, but solvent controls are critical to avoid artifacts .
- Bioaccumulation potential : Measure logP (-1.98) to assess lipid membrane permeability and biomagnification risks .
- Endpoint selection : Use Daphnia magna (48-hr EC) and algae growth inhibition tests (OECD 201/202) for acute/chronic toxicity .
- Degradation studies : Monitor photolysis under UV light (λ=254 nm) to evaluate persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
